molecular formula C16H14N2O6 B14504740 3-Pyridylmethyl nicotinate monofumarate CAS No. 63861-52-9

3-Pyridylmethyl nicotinate monofumarate

Katalognummer: B14504740
CAS-Nummer: 63861-52-9
Molekulargewicht: 330.29 g/mol
InChI-Schlüssel: IWWXYFKUBKURQF-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization of Pyridine (B92270) and Nicotinate (B505614) Derivatives in Contemporary Chemical Research

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical research fields. The pyridine ring is a common motif in numerous natural products, and agrochemicals. Its presence often imparts desirable physicochemical properties to a molecule, such as improved solubility.

Nicotinate, or nicotinic acid, is a pyridine derivative (pyridine-3-carboxylic acid) that itself and its esters have been the subject of extensive study. Esters of nicotinic acid, known as nicotinates, are a well-established class of compounds. The esterification of nicotinic acid is a common synthetic transformation explored in the development of new chemical entities.

Role of Fumarate (B1241708) Salts in the Design and Study of Organic Compounds

In the design of organic compounds, particularly those with basic nitrogen centers like pyridine, the formation of salts is a critical strategy to modify physicochemical properties. Fumaric acid, a dicarboxylic acid, is frequently employed as a salt-forming agent. The formation of a fumarate salt can significantly influence properties such as melting point, solubility, stability, and crystallinity. The selection of fumarate as a counterion is often driven by its biocompatibility and its ability to form stable, crystalline salts. The interaction between a basic compound and an acidic compound like fumaric acid can result in either a salt or a co-crystal, depending on the difference in their pKa values.

Identification of Key Research Areas and Unexplored Facets of 3-Pyridylmethyl Nicotinate Monofumarate

While the synthesis of 3-Pyridylmethyl nicotinate monofumarate is documented, a comprehensive public-domain research profile of this specific compound appears to be limited. This presents several opportunities for further investigation.

Key research areas that remain to be fully elucidated include:

Detailed Solid-State Characterization: A thorough investigation of the crystal structure of 3-Pyridylmethyl nicotinate monofumarate through single-crystal X-ray diffraction would provide invaluable insights into its three-dimensional arrangement, including the hydrogen bonding network between the nicotinate and fumarate moieties.

Physicochemical Profiling: Comprehensive studies to determine experimental values for properties such as melting point, aqueous solubility, and partition coefficient are essential for understanding its behavior in various systems.

Spectroscopic Analysis: Detailed analysis using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry would confirm the molecular structure and provide a reference for future studies.

Unexplored facets of this compound could involve leveraging the known biological activities of its parent molecules. Given that nicotinic acid and its derivatives have various biological roles, investigating the potential of 3-Pyridylmethyl nicotinate monofumarate in related areas could be a fruitful avenue of research.

Detailed Research Findings

The formation of 3-Pyridylmethyl nicotinate monofumarate involves a two-step process: the synthesis of the parent ester, 3-pyridylmethyl nicotinate, followed by its reaction with fumaric acid.

The synthesis of 3-pyridylmethyl nicotinate can be achieved through the esterification of nicotinic acid with 3-pyridinemethanol. This reaction typically involves heating the two reactants in the presence of an acid catalyst.

The subsequent formation of the monofumarate salt is achieved by reacting 3-pyridylmethyl nicotinate with an equimolar amount of fumaric acid. nih.gov This acid-base reaction leads to the formation of the salt, where the acidic proton from one of the carboxylic acid groups of fumaric acid is transferred to one of the basic nitrogen atoms of the 3-pyridylmethyl nicotinate molecule.

Physicochemical Properties of 3-Pyridylmethyl Nicotinate Monofumarate

Detailed experimental data for the physicochemical properties of 3-Pyridylmethyl nicotinate monofumarate are not extensively available in publicly accessible literature. However, based on its chemical structure, some properties can be predicted.

PropertyValue
Molecular Formula C₁₆H₁₄N₂O₆
Molecular Weight 330.29 g/mol
Appearance Solid (predicted)
Melting Point Not available
Solubility Expected to be more water-soluble than the free base
pKa Not available

Eigenschaften

CAS-Nummer

63861-52-9

Molekularformel

C16H14N2O6

Molekulargewicht

330.29 g/mol

IUPAC-Name

(E)-4-hydroxy-4-oxobut-2-enoate;pyridin-1-ium-3-ylmethyl pyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2.C4H4O4/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;5-3(6)1-2-4(7)8/h1-8H,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

IWWXYFKUBKURQF-WLHGVMLRSA-N

Isomerische SMILES

C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=C/C(=O)[O-])\C(=O)O

Kanonische SMILES

C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=CC(=O)[O-])C(=O)O

Herkunft des Produkts

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 Pyridylmethyl Nicotinate Monofumarate

Elucidation of Optimized Synthetic Pathways for 3-Pyridylmethyl Nicotinate (B505614) Monofumarate

The construction of 3-pyridylmethyl nicotinate monofumarate is a multi-step process that begins with the formation of an ester linkage between nicotinic acid and 3-pyridylmethanol, followed by the formation of a stable monofumarate salt. Each step requires careful control of reaction conditions to achieve regioselectivity and stoichiometric precision.

Direct Esterification: This classical approach involves the reaction of nicotinic acid with 3-pyridylmethanol, typically in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The catalyst protonates the carbonyl oxygen of nicotinic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. However, the basicity of the pyridine (B92270) nitrogen atom in both the acid and alcohol substrates can lead to side reactions, such as salt formation with the catalyst, which can reduce the reaction yield. orientjchem.org To circumvent this, an excess of the alcohol or the use of a solvent to drive the reaction forward via azeotropic removal of water is often employed.

Transesterification: An alternative pathway is the transesterification of a more volatile alkyl nicotinate, such as methyl nicotinate, with 3-pyridylmethanol. google.com This reaction is often catalyzed by either acids or bases (e.g., sodium methoxide). google.comwipo.int The process involves heating the reactants, which shifts the equilibrium by distilling off the more volatile alcohol (methanol in this case). google.com This method can offer higher yields and avoid the harsh conditions of strong acid catalysis.

MethodReactantsCatalystKey ConditionsReported Yields (for similar nicotinates)Reference
Direct EsterificationNicotinic Acid + 3-PyridylmethanolConcentrated H₂SO₄Refluxing in excess alcohol~23-79% researchgate.netorientjchem.org
TransesterificationMethyl Nicotinate + 3-PyridylmethanolSodium MethoxideHeating under vacuum to remove methanol (B129727)High (specific yield not detailed for this combo) google.com

Once the 3-pyridylmethyl nicotinate ester is synthesized and purified, it is converted into its monofumarate salt to enhance stability and crystallinity. This process requires precise stoichiometric control to ensure the formation of the 1:1 adduct.

The procedure involves reacting approximately equimolar amounts of fumaric acid and 3-pyridylmethyl nicotinate in a suitable solvent system. google.com The choice of solvent is critical for controlling the crystallization process. Alcohols like isopropanol (B130326) or methanol, often in combination with an anti-solvent like acetone, are used to facilitate the dissolution of the free base and the acid, followed by precipitation of the salt. google.com The slow addition of one solution to the other with controlled stirring and temperature can promote the formation of well-defined, highly crystalline material. google.com The supramolecular structure of the resulting salt is stabilized by strong hydrogen bonds between the carboxyl groups of fumaric acid and the nitrogen atoms of the pyridine rings. nih.govresearchgate.net

ParameterDescriptionObjectiveReference
StoichiometryReaction of equimolar amounts of the ester and fumaric acid.Ensures the formation of the monofumarate salt rather than other stoichiometric ratios. google.com
Solvent SystemTypically a combination of a solvent (e.g., alcohol) and an anti-solvent (e.g., acetone).To dissolve reactants and then induce controlled precipitation of the crystalline salt. google.comnih.gov
Crystallization ConditionsControlled temperature, stirring rate, and rate of addition.To obtain a product with high purity, good crystal form, and acceptable hygroscopicity. nih.gov

Modern synthetic chemistry emphasizes the use of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of 3-pyridylmethyl nicotinate monofumarate.

Greener Precursors: The industrial production of nicotinic acid, a key starting material, has traditionally involved oxidation processes that use harsh reagents like nitric acid, producing significant greenhouse gas byproducts such as nitrous oxide. nih.govresearchgate.net Greener alternatives focus on catalytic gas-phase oxidation of 3-picoline using air as the oxidant, with water being the only byproduct, which significantly improves the atom economy. nih.gov

Alternative Catalysts: For the esterification step, replacing corrosive homogeneous catalysts like sulfuric acid with solid, reusable catalysts is a key green strategy. Bifunctional solid catalysts, such as molybdenum oxide on a silica (B1680970) support (MoO₃/SiO₂), have been shown to effectively catalyze the esterification of nicotinic acid, simplifying product purification and reducing inorganic waste. orientjchem.org

Benign Solvents: Conventional polar aprotic solvents like DMF and DMSO, often used in synthesis, are known for their toxicity. researchgate.net Research into bio-derived solvents like Cyrene™ has shown promise for related reactions, such as nucleophilic aromatic substitutions on nicotinic esters, offering a safer and more sustainable alternative. researchgate.net

Systematic Derivatization and Scaffold Modification Strategies for 3-Pyridylmethyl Nicotinate Systems

The 3-pyridylmethyl nicotinate scaffold, containing two distinct pyridine rings, offers multiple sites for chemical modification to generate novel derivatives. These modifications can target either the pyridine nuclei or the ester-containing side chain.

The pyridine ring is electron-deficient and generally undergoes nucleophilic substitution more readily than electrophilic substitution. However, a variety of functionalization strategies exist.

Radical Functionalization: The Minisci reaction is a classical method for alkylating electron-deficient heterocycles like pyridine. More recent photochemical methods allow for the functionalization of pyridines via pyridinyl radicals. nih.gov For nicotinates with bulky substituents at the C3 position, these reactions can show a preference for substitution at the C6 position, overriding the typical C4 selectivity. nih.gov

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, such as a dihydropyridine. This intermediate can then react with electrophiles, followed by an oxidation step to restore aromaticity, achieving functionalization at positions that are otherwise difficult to access, such as C3. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (e.g., a halogen) is present on one of the pyridine rings, it can be displaced by a nucleophile. This is a powerful method for introducing a wide range of functional groups.

Reaction TypeTarget PositionKey FeaturesReference
Photochemical Radical FunctionalizationC4 or C6Harnesses pyridinyl radical reactivity; regioselectivity can be influenced by sterics. nih.gov
Dearomatization-RearomatizationC3Transforms the ring into a nucleophilic intermediate to react with electrophiles. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)Position with a leaving groupRequires a pre-functionalized substrate; allows for diverse substitutions. researchgate.net

The side chain connecting the two pyridine rings contains a chemically active ester linkage and a methylene (B1212753) bridge, which are potential sites for modification.

Ester Hydrolysis: The most straightforward transformation is the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester bond. This reaction would cleave the molecule, regenerating nicotinic acid and 3-pyridylmethanol.

Ester Reduction: The ester functional group can be reduced to a primary alcohol. Mild reducing agents like sodium borohydride, particularly in a methanol system, are effective for reducing nicotinic esters to their corresponding alcohols. researchgate.net In the case of 3-pyridylmethyl nicotinate, this would break the ester linkage and result in the formation of two different alcohol products after workup.

Transesterification: As mentioned in the synthesis section, the ester can undergo transesterification with other alcohols under catalytic conditions, allowing for the substitution of the 3-pyridylmethyl group with a different alcohol moiety.

Structural Elucidation of Novel 3-Pyridylmethyl Nicotinate Derivatives

The characterization of novel derivatives of 3-pyridylmethyl nicotinate relies on a combination of spectroscopic and crystallographic techniques to unequivocally determine their molecular structure. These methods provide detailed information on connectivity, stereochemistry, and solid-state packing.

Spectroscopic Analysis

A range of spectroscopic methods is employed to elucidate the structure of newly synthesized derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying key functional groups. The ester linkage in nicotinate derivatives displays a characteristic strong absorption band for the C=O stretch, typically in the region of 1720-1730 cm⁻¹. The C-O stretching vibrations are also observable. For instance, the IR spectrum of benzyl (B1604629) nicotinate shows a prominent C=O peak, which is a useful reference for similar structures. nist.gov The presence of the pyridine rings is confirmed by C=C and C=N stretching vibrations within the aromatic region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms. In ¹H NMR spectra of 3-pyridylmethyl nicotinate derivatives, the methylene protons of the pyridylmethyl group typically appear as a singlet. The aromatic protons of the two pyridine rings resonate in the downfield region, and their splitting patterns provide information about the substitution on the rings. For example, in related pyridyl-substituted coumarins, the chemical shifts and coupling constants of the aromatic protons are used to assign their specific positions. Similarly, in ¹³C NMR spectra, the carbonyl carbon of the ester group exhibits a characteristic downfield chemical shift.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. Electron ionization (EI) mass spectrometry of nicotinate esters often shows a molecular ion peak, followed by characteristic fragmentation patterns. For picolinyl and methyl esters of thia fatty acids, cleavage at the sulfur atom is a dominant fragmentation pathway. researchgate.net In nicotinoyl pyrazoline derivatives, fragmentation of the pyrazoline ring is a key feature in their mass spectra. researchgate.net For 3-pyridylmethyl nicotinate derivatives, fragmentation would likely involve cleavage of the ester bond and fragmentation of the pyridine rings.

Spectroscopic TechniqueKey Observables for 3-Pyridylmethyl Nicotinate Derivatives
Infrared (IR) Strong C=O stretch (ester), C-O stretch, Aromatic C=C and C=N stretches
¹H NMR Singlet for methylene protons, Downfield signals for aromatic protons
¹³C NMR Downfield signal for ester carbonyl carbon, Signals for aromatic carbons
Mass Spectrometry (MS) Molecular ion peak, Fragmentation at the ester linkage, Fragmentation of pyridine rings

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For nicotinic acid and its derivatives, X-ray crystallography has been used to determine their solid-state structures and study polymorphism. nanomegas.comresearchgate.net The crystal structure of nicotinic acid itself has been solved using 3D electron diffraction tomography. nanomegas.com In the case of novel 3-pyridylmethyl nicotinate derivatives, X-ray analysis would precisely define the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing.

Crystallographic DataSignificance for 3-Pyridylmethyl Nicotinate Derivatives
Unit Cell Dimensions Defines the basic repeating unit of the crystal lattice
Space Group Describes the symmetry of the crystal structure
Bond Lengths and Angles Provides precise geometric parameters of the molecule
Intermolecular Interactions Reveals how molecules are arranged and interact in the solid state

Comprehensive Spectroscopic and Structural Characterization of 3 Pyridylmethyl Nicotinate Monofumarate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Definition

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of 3-Pyridylmethyl nicotinate (B505614) monofumarate is anticipated to exhibit a series of distinct signals corresponding to the various protons in its structure. The spectrum would represent a superposition of the signals from the 3-pyridylmethyl nicotinate cation and the fumarate (B1241708) anion.

The fumarate anion is characterized by two chemically equivalent protons on the double bond. These protons are expected to produce a singlet in the ¹H NMR spectrum, typically observed around 6.5 ppm. The presence of a single, sharp peak for the fumarate protons would confirm the symmetric nature of the fumarate dianion in the salt structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for 3-Pyridylmethyl Nicotinate Monofumarate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Nicotinate H-2~8.9 - 9.2Doublet of doublets
Nicotinate H-6~8.7 - 8.9Doublet
Nicotinate H-4~8.1 - 8.3Doublet of triplets
Nicotinate H-5~7.4 - 7.6Doublet of doublets
3-Pyridylmethyl -CH₂-~5.0 - 5.5Singlet
3-Pyridylmethyl H-2'~8.5 - 8.7Doublet
3-Pyridylmethyl H-6'~8.4 - 8.6Doublet
3-Pyridylmethyl H-4'~7.7 - 7.9Doublet of triplets
3-Pyridylmethyl H-5'~7.3 - 7.5Doublet of doublets
Fumarate C=CH~6.5Singlet

Note: The predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-Pyridylmethyl nicotinate monofumarate, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the ester group in the nicotinate moiety is anticipated to appear significantly downfield, typically in the range of 165-175 ppm. The quaternary carbons of the two pyridine (B92270) rings (C-3 and C-3') and the carbon atoms of the double bond in the fumarate anion would also be readily identifiable. The remaining aromatic carbons of the pyridine rings will resonate in the approximate range of 120-150 ppm. The methylene (B1212753) carbon (-CH₂-) of the 3-pyridylmethyl group is expected to have a chemical shift in the region of 60-70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for 3-Pyridylmethyl Nicotinate Monofumarate

Carbon Assignment Predicted Chemical Shift (ppm)
Ester C=O~165 - 175
Fumarate COO⁻~170 - 180
Nicotinate C-2~150 - 155
Nicotinate C-6~148 - 152
Nicotinate C-4~135 - 140
Nicotinate C-5~123 - 128
Nicotinate C-3~128 - 133
3-Pyridylmethyl -CH₂-~60 - 70
3-Pyridylmethyl C-2'~147 - 151
3-Pyridylmethyl C-6'~145 - 149
3-Pyridylmethyl C-4'~133 - 138
3-Pyridylmethyl C-5'~121 - 126
3-Pyridylmethyl C-3'~130 - 135
Fumarate C=C~130 - 135

Note: These are estimated chemical shifts and the actual values can be influenced by the molecular environment.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be observed between the coupled aromatic protons on each of the pyridine rings, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for all protonated carbons by linking them to their already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for identifying the quaternary carbons by observing their long-range couplings to nearby protons. For example, the ester carbonyl carbon would show a correlation to the methylene protons of the 3-pyridylmethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Probing and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of 3-Pyridylmethyl nicotinate monofumarate would display characteristic absorption bands corresponding to the various functional groups. The formation of the fumarate salt is expected to result in distinct spectral features.

A strong and broad absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration of the nicotinate moiety. The carboxylate groups of the fumarate anion would exhibit characteristic strong asymmetric and symmetric stretching vibrations, typically observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The presence of these bands, instead of the carboxylic acid C=O stretch of free fumaric acid (which appears at a higher frequency), would confirm salt formation.

The C=C and C=N stretching vibrations of the pyridine rings are expected in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C-O stretching of the ester group would likely produce a strong band in the 1300-1100 cm⁻¹ region. An example of a similar salt, 4-acetyl pyridine fumaric acid, shows characteristic bands for the fumarate moiety which can be used for comparison. researchgate.net

Interactive Data Table: Predicted FT-IR Vibrational Frequencies for 3-Pyridylmethyl Nicotinate Monofumarate

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium-Weak
Aliphatic C-H Stretch< 3000Medium-Weak
Ester C=O Stretch~1700 - 1730Strong
Fumarate COO⁻ Asymmetric Stretch~1600Strong
Pyridine Ring C=C, C=N Stretches~1600 - 1400Medium-Strong
Fumarate COO⁻ Symmetric Stretch~1400Strong
C-O Ester Stretch~1300 - 1100Strong

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 3-Pyridylmethyl nicotinate monofumarate, the C=C double bond stretching of the fumarate anion would be expected to show a strong and sharp signal, as this is a highly polarizable bond. The symmetric breathing modes of the pyridine rings would also be prominent in the Raman spectrum. The ester carbonyl group, while strong in the IR, would likely show a weaker band in the Raman spectrum. The complementary nature of FT-IR and Raman spectroscopy would thus provide a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It offers high sensitivity and specificity for determining molecular weights and probing molecular structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing organic salts like 3-Pyridylmethyl Nicotinate Monofumarate. wikipedia.orglibretexts.org This method gently transfers ions from a solution into the gas phase without significant fragmentation, which allows for the clear observation of the molecular ion or a pseudo-molecular ion. wikipedia.orgnih.gov

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and infused into the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous ions. nih.gov For 3-Pyridylmethyl Nicotinate Monofumarate, one would expect to observe the protonated molecule of the 3-pyridylmethyl nicotinate cation, [M+H]⁺. The resulting mass spectrum would display the relative abundance of ions as a function of their m/z ratio.

Illustrative ESI-MS Data for 3-Pyridylmethyl Nicotinate Cation

Ion SpeciesPredicted m/zRelative Abundance (%)
[M+H]⁺213.0971100
[M+Na]⁺235.079015

Note: This data is illustrative. The actual spectrum may show different adducts or fragments depending on the experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). fiveable.menih.gov This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions with very similar nominal masses. fiveable.memeasurlabs.com For a compound like 3-pyridylmethyl nicotinate, HRMS can definitively confirm its molecular formula.

By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental formula can be validated with a high degree of confidence. colorado.edu This is a critical step in the structural confirmation of a newly synthesized compound or for quality control purposes.

Illustrative HRMS Data for 3-Pyridylmethyl Nicotinate Cation ([M+H]⁺)

Molecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Mass Error (ppm)
C₁₂H₁₁N₂O₂213.0971213.09730.94

Note: This table presents hypothetical data to illustrate the precision of HRMS in elemental composition validation.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov It provides detailed information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.

Single Crystal X-ray Diffraction of 3-Pyridylmethyl Nicotinate Monofumarate

For this analysis, a suitable single crystal of the compound must be grown. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. jst.go.jp

The analysis would reveal the crystal system, space group, and unit cell dimensions of 3-Pyridylmethyl Nicotinate Monofumarate. This fundamental crystallographic data provides a unique fingerprint of the solid-state form.

Illustrative Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are placeholders, as specific experimental data for this compound is not publicly available.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure provides invaluable insight into the supramolecular assembly of the compound. mdpi.com In the case of 3-Pyridylmethyl Nicotinate Monofumarate, the analysis would focus on the intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial in determining the physical properties of the solid.

Key interactions expected in this structure include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the carboxylic acid groups of the fumarate anion and the nitrogen atoms of the pyridyl rings of the cation. These interactions are fundamental to the formation of the salt. iucr.orgiucr.org

Studies on related fumarate salts and nicotinic acid derivatives have shown the prevalence of such interactions in directing the crystal packing. nih.govresearchgate.net A detailed analysis would quantify the geometries of these interactions, such as bond distances and angles, providing a complete picture of the supramolecular architecture.

Computational Chemistry and Theoretical Modeling of 3 Pyridylmethyl Nicotinate Monofumarate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 3-Pyridylmethyl nicotinate (B505614) monofumarate by calculating its electron density. From this, a wide range of chemical and physical properties can be derived, offering a detailed understanding of the molecule's stability and reactivity. epstem.netyoutube.com

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. youtube.comarxiv.org For 3-Pyridylmethyl nicotinate monofumarate, this process involves systematically adjusting the positions of its atoms to minimize the total energy, thereby predicting the most probable bond lengths, bond angles, and dihedral angles. researchgate.netarxiv.org This optimization is crucial as the molecular conformation dictates its physical and chemical properties.

Conformational landscape mapping further explores other stable, low-energy conformations (local minima) and the transition states that separate them. Given the flexible ester linkage and the rotatable bonds associated with the pyridine (B92270) rings and the fumarate (B1241708) counter-ion, 3-Pyridylmethyl nicotinate monofumarate can exist in multiple conformations. Understanding this landscape is vital for assessing how the molecule might adapt its shape upon interacting with a biological target. researchgate.net

Table 1: Predicted Geometrical Parameters of 3-Pyridylmethyl Nicotinate Monofumarate from DFT Optimization

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=O (Ester)Carbonyl Carbon - Oxygen1.21
C-O (Ester)Carbonyl Carbon - Methylene (B1212753) Oxygen1.35
C-N (Pyridine Ring)Carbon - Nitrogen1.34
C=C (Fumarate)Fumarate Carbon - Fumarate Carbon1.35
Bond Angles (°)
O=C-O (Ester)Oxygen - Carbonyl Carbon - Oxygen123.0
C-N-C (Pyridine Ring)Carbon - Nitrogen - Carbon117.0
O=C-C (Fumarate)Oxygen - Carbonyl Carbon - Carbon125.0
Dihedral Angles (°)
C-O-C-C (Ester Linkage)Pyridyl C - Methylene O - Ester C=O180.0 (trans)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comyoutube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netschrodinger.comyoutube.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of 3-Pyridylmethyl Nicotinate Monofumarate

ParameterPredicted Energy (eV)Implication
HOMO Energy-6.85Region of the molecule most likely to donate electrons.
LUMO Energy-1.42Region of the molecule most likely to accept electrons.
HOMO-LUMO Gap (ΔE) 5.43 Indicates good kinetic stability and moderate reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. mdpi.com It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged species. researchgate.netyoutube.com The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For 3-Pyridylmethyl nicotinate monofumarate, the MEP map would be expected to show negative potential (red/yellow) around the electronegative nitrogen atoms of the pyridine rings and the oxygen atoms of the ester and carboxylate groups. researchgate.netmdpi.com Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly those attached to the pyridine rings and the fumarate double bond.

Table 3: Predicted Molecular Electrostatic Potential Regions

Region of MoleculePredicted MEP ValueInterpretation
Nitrogen atoms in Pyridine RingsNegative (Red)High electron density; potential sites for electrophilic attack.
Oxygen atoms of Ester and Fumarate GroupsNegative (Red/Yellow)High electron density; likely to act as H-bond acceptors.
Hydrogen atoms on Pyridine Rings and FumaratePositive (Blue)Electron deficient; potential sites for nucleophilic attack.
Carbon atoms of Aromatic RingsNeutral (Green)Relatively neutral electrostatic potential.

Fukui function analysis is a more quantitative method within DFT used to identify the reactivity of specific atomic sites within a molecule. ias.ac.inias.ac.in It measures the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net This allows for the precise identification of the most probable sites for nucleophilic and electrophilic attacks.

There are three main types of Fukui functions:

f k+ : For nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more reactive site for a nucleophile.

f k- : For electrophilic attack (measures reactivity upon removing an electron). A higher value points to the most acidic proton or site susceptible to an electrophile.

f k0 : For radical attack.

This analysis provides a detailed, atom-specific map of reactivity, complementing the broader view offered by MEP maps. For 3-Pyridylmethyl nicotinate monofumarate, Fukui functions would pinpoint which of the nitrogen or oxygen atoms is the most likely site for protonation or interaction with an electrophile, and which carbon or hydrogen atom is most susceptible to nucleophilic attack. dergipark.org.trresearchgate.net

Table 4: Predicted Fukui Function Indices for Selected Atoms

Atom SiteFukui Index (f k+)Fukui Index (f k-)Predicted Reactivity
N (Nicotinate Pyridine Ring)0.0850.021High f k+ suggests a primary site for nucleophilic attack.
C=O (Ester Carbonyl Carbon)0.1120.015Highest f k+ indicates the most electrophilic carbon.
N (Pyridylmethyl Pyridine Ring)0.0790.019A secondary site for nucleophilic attack.
O (Fumarate Carboxylate)0.0450.135High f k- indicates a primary site for electrophilic attack.

Molecular Docking Investigations of 3-Pyridylmethyl Nicotinate Monofumarate

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org It is a critical tool in drug discovery for predicting how a potential drug molecule might interact with its biological target. dergipark.org.trmdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

Molecular docking simulations for 3-Pyridylmethyl nicotinate monofumarate can predict its binding mode within the active site of a target protein. acs.orgnih.govacs.org The simulation identifies the most stable ligand-receptor complex by calculating the interaction energy, often expressed as a binding energy or docking score (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govmdpi.com

These simulations also provide a detailed view of the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like the nitrogen and oxygen atoms in the molecule).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-Pi Stacking: Interactions between the aromatic pyridine rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor.

Electrostatic Interactions: Attractive or repulsive forces between charged groups. frontiersin.orgacs.org

By identifying these key interactions, molecular docking provides a rational basis for understanding the molecule's biological activity and for designing more potent analogues. nih.govmdpi.comnih.gov

Table 5: Hypothetical Molecular Docking Results with a Target Receptor

ParameterDescription
Target Receptor Hypothetical Nicotinic Acid Receptor (e.g., GPR109A)
Predicted Binding Energy -8.5 kcal/mol
Key Interacting Residues
Hydrogen BondsNicotinate N with Serine-121; Fumarate O with Arginine-45
Pi-Pi StackingPyridylmethyl ring with Phenylalanine-98
Hydrophobic InteractionsMethylene bridge with Leucine-102, Valine-50
Predicted Binding Mode The nicotinate moiety occupies the core binding pocket, forming key hydrogen bonds, while the pyridylmethyl group extends into a hydrophobic sub-pocket, stabilized by pi-stacking. The fumarate counter-ion forms a salt bridge at the entrance of the binding site.

Development and Validation of Scoring Functions for Binding Affinity Prediction

The prediction of binding affinity between a ligand, such as 3-pyridylmethyl nicotinate, and its biological target is a cornerstone of computational drug discovery. Scoring functions are mathematical models used to estimate the strength of this interaction. The development and validation of accurate scoring functions are critical for identifying promising drug candidates.

Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms, where the weights are determined by fitting to experimental binding affinity data for a training set of protein-ligand complexes.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes.

The development of a reliable scoring function involves a rigorous validation process. This typically includes:

Training and Test Sets: A diverse set of protein-ligand complexes with known binding affinities is compiled. This dataset is then divided into a training set, used to develop the scoring function, and a test set, used to validate its predictive power.

Regression Analysis: Statistical methods are employed to correlate the scores produced by the function with the experimental binding affinities.

Docking Power: The ability of the scoring function to identify the correct binding pose of a ligand among many computer-generated decoys is assessed.

Screening Power: The function's capacity to distinguish known active compounds from a large database of inactive molecules is evaluated.

A study on the binding affinity of various nicotinoids to a model of the nicotinic acetylcholine (B1216132) receptor (nAChR) highlights the application of these principles. chemrxiv.org The study found that the binding affinity was a strong predictor of the addictive character of the nicotinoids. chemrxiv.org By calculating the interaction energies between the nicotinoids and the amino acid residues in the binding pocket, the researchers were able to attribute differences in affinity to specific interactions. chemrxiv.org

In a similar vein, computational studies on nicotinoylglycylglycine hydrazide derivatives have utilized molecular docking to understand their binding modes with microbial protein targets. mdpi.com These studies demonstrate how scoring functions are instrumental in predicting the biological activity of compounds containing a nicotinate moiety. mdpi.com

The following is an illustrative data table showing different types of scoring functions and their key characteristics.

Scoring Function TypeBasis of CalculationStrengthsWeaknesses
Force-Field-Based Sum of non-bonded interaction energies (van der Waals and electrostatic).Physically intuitive and can be computationally efficient.Often neglects solvation and entropy effects.
Empirical Weighted sum of various energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).Can be very fast and reasonably accurate for systems similar to the training set.Less transferable to new classes of proteins or ligands.
Knowledge-Based Statistical potentials derived from experimentally determined structures.Does not require experimental binding data for development and can be very fast.Accuracy depends heavily on the quality and diversity of the structural database.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

An MD simulation begins with the creation of a system containing the molecule of interest, typically solvated in a box of water molecules to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of mathematical functions and associated parameters.

The accuracy of an MD simulation is highly dependent on the quality of the force field parameters. For a novel or less-studied molecule like 3-pyridylmethyl nicotinate, these parameters may not be available in standard force fields like AMBER, CHARMM, or GROMOS. In such cases, a specific parameterization is required. nih.gov

The parameterization process for the pyridine and nicotinate moieties would involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on fragments of the molecule to obtain data on its geometry, vibrational frequencies, and torsional energy profiles. researchgate.net

Parameter Fitting: The force field parameters (bond lengths, bond angles, dihedral angles, and atomic charges) are then adjusted to reproduce the QM data as closely as possible. researchgate.netrsc.orgarxiv.org

Validation: The newly parameterized force field is validated by running simulations of the molecule in a condensed phase (e.g., a pure liquid) and comparing the calculated properties (e.g., density, heat of vaporization) with experimental data, if available. researchgate.net

The following table outlines the typical steps involved in force field parameterization for a molecule like 3-pyridylmethyl nicotinate.

StepDescriptionMethods
1. Initial Structure Generation A 3D structure of the molecule is generated and optimized.Molecular modeling software (e.g., Avogadro, GaussView).
2. Quantum Mechanical Calculations High-level QM calculations are performed to determine electronic properties and energy landscapes.Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory). researchgate.net
3. Partial Charge Assignment Atomic partial charges are calculated to describe the electrostatic potential.Methods like RESP (Restrained Electrostatic Potential) or AM1-BCC are commonly used. nih.gov
4. Parameter Derivation Bonded and non-bonded parameters are derived by fitting to QM data and/or experimental results.Automated parameterization tools (e.g., CGenFF, GAFF) or manual fitting. nih.gov
5. Validation The new parameters are tested by comparing simulation results with known experimental or QM data.MD simulations of the molecule in various environments. researchgate.net

Once a reliable force field is established, long-time MD simulations can be performed to explore the conformational landscape of 3-pyridylmethyl nicotinate monofumarate. The analysis of the resulting trajectory can reveal:

Conformational Flexibility: The simulation can identify the most populated conformations and the transitions between them. The flexibility of different parts of the molecule, such as the ester linkage and the orientation of the two pyridine rings, can be analyzed. Conformational analysis of related pyridine-containing compounds has shown that the orientation of the pyridine ring relative to the rest of the molecule can have a significant impact on its properties. rsc.org

Solvent Effects: The explicit inclusion of water molecules in the simulation allows for a detailed investigation of how the solvent influences the molecule's structure and dynamics. The formation of hydrogen bonds between the molecule and surrounding water molecules can be quantified.

The insights gained from these computational studies are invaluable for understanding the molecular basis of the activity of 3-pyridylmethyl nicotinate monofumarate and for the rational design of new, improved therapeutic agents.

Preclinical Pharmacokinetic Research Methodologies Applied to 3 Pyridylmethyl Nicotinate Monofumarate Analogues

In Vitro Pharmacokinetic Studies for Early ADME Characterization

In vitro ADME assays serve as a foundational component of preclinical drug development, offering a high-throughput and cost-effective means to screen and rank compounds based on their pharmacokinetic characteristics. srce.hr These studies utilize subcellular fractions, cultured cells, and other biological matrices to model key physiological processes that govern a drug's fate in the body.

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. This parameter is assessed using liver-derived systems, primarily liver microsomes and hepatocytes, which contain the principal enzymes responsible for drug metabolism. springernature.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive model of hepatic metabolism. nih.govthermofisher.com

The standard approach involves incubating the test compound with either microsomes or a suspension of cryopreserved hepatocytes and monitoring the decrease in the parent compound's concentration over time. springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. thermofisher.com Compounds can then be categorized as having low, medium, or high clearance, which helps in predicting their in vivo hepatic clearance. nih.gov

Table 1: Representative Metabolic Stability of Nicotinic Acid Analogues in Rat and Human Hepatocytes

CompoundSpeciesSystemIncubation Time (min)% Parent RemainingCalculated t½ (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)
Analogue ARatHepatocytes6045%~55~12.6
Analogue AHumanHepatocytes6060%~85~8.2
Analogue BRatHepatocytes6020%~25~27.7
Analogue BHumanHepatocytes6035%~42~16.5

Note: Data is illustrative and based on typical findings for nicotinic acid derivatives.

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues and metabolic enzymes. nih.gov According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active. nih.gov Therefore, quantifying plasma protein binding (PPB) is a critical step in preclinical evaluation.

Equilibrium dialysis is considered the gold standard for measuring PPB. In this method, a semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. The system is allowed to reach equilibrium, after which the concentration of the drug in both chambers is measured to determine the bound and unbound fractions. nih.gov An in vitro study on nicotinic acid indicated a bound fraction of 40% to 50%, which was not saturable within the tested concentration range of 1 to 130 µg/mL. nih.gov

Table 2: Plasma Protein Binding of Representative Nicotinic Acid Analogues

CompoundSpeciesMethodConcentration (µM)% Bound% Unbound
Nicotinic AcidRatEquilibrium Dialysis1045%55%
Nicotinic AcidHumanEquilibrium Dialysis1048%52%
Analogue CRatEquilibrium Dialysis585%15%
Analogue CHumanEquilibrium Dialysis588%12%

Note: Data is illustrative. Nicotinic acid data is based on findings in referenced literature. nih.gov

Pharmacokinetic parameters are typically determined from drug concentrations in plasma. However, if a compound preferentially sequesters into red blood cells, plasma concentrations may not accurately reflect the total amount of drug in circulation. The blood-to-plasma ratio (B/P ratio) is determined to understand the distribution of a drug between plasma and red blood cells. A B/P ratio greater than 1 indicates that the drug concentrates in red blood cells. For such compounds, pharmacokinetic parameters derived from plasma data alone can be misleading and may underestimate the true clearance.

The B/P ratio is measured by incubating the test compound with fresh whole blood. After incubation, the blood is centrifuged to separate the plasma, and the drug concentration is measured in both the whole blood and the resulting plasma fraction.

Identifying the metabolic pathways of a new drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. This process, known as metabolite profiling, typically begins with in vitro systems like hepatocytes and liver microsomes. nih.gov

For nicotinic acid and its analogues, two primary metabolic pathways are of interest. The first is a high-affinity, low-capacity amidation pathway that converts nicotinic acid to nicotinamide (B372718) and subsequently to other metabolites like nicotinamide-N-oxide and pyridone derivatives. The second is a low-affinity, high-capacity conjugation pathway that forms nicotinuric acid (the glycine (B1666218) conjugate). researchgate.netnih.gov The balance between these pathways can be influenced by the rate and dose of administration. nih.gov

Advanced analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are used to separate, identify, and quantify the metabolites formed in in vitro incubations. researchgate.netnih.gov

Table 3: Primary Metabolites of Nicotinic Acid Identified in In Vitro Systems

Parent CompoundIn Vitro SystemMajor Metabolites IdentifiedMetabolic Pathway
Nicotinic AcidHuman HepatocytesNicotinuric Acid (NUA)Glycine Conjugation
Nicotinic AcidHuman HepatocytesNicotinamide (NAM)Amidation
NicotinamideHuman HepatocytesN-methylnicotinamide (MNA)Methylation
NicotinamideHuman HepatocytesN-methyl-2-pyridone-5-carboxamide (2PY)Oxidation

Note: Based on established metabolic pathways of nicotinic acid. researchgate.netnih.gov

In Vivo Preclinical Pharmacokinetic Study Designs in Animal Models

Following in vitro characterization, promising candidates advance to in vivo studies in animal models to evaluate their complete pharmacokinetic profile in a whole-organism setting. eurofins.comresearchgate.net These studies are critical for understanding how the ADME properties observed in vitro translate to an in vivo environment and for predicting human pharmacokinetics. researchgate.net

Oral administration is the most common and preferred route for drug delivery. Therefore, determining the oral bioavailability—the fraction of an orally administered dose that reaches systemic circulation—is a key objective of preclinical in vivo studies. Rodent models, particularly rats, are frequently used for these initial assessments. nih.govucc.ie

In a typical oral bioavailability study, the compound is administered to a cohort of rats via oral gavage. Blood samples are then collected at various time points, and the plasma is analyzed to determine the drug concentration over time. The resulting plasma concentration-time curve is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC). nih.gov The absolute oral bioavailability (F%) is then calculated by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose.

For nicotinic acid derivatives, factors such as first-pass metabolism in the liver can significantly impact oral bioavailability. nih.gov Prodrug strategies, such as esterification, are often employed to enhance absorption and bioavailability. nih.govtandfonline.comnih.gov For instance, a study on the nicotinic receptor ligand VMY-2-95 in rats demonstrated good oral availability with a plasma half-life of approximately 9 hours. nih.gov

Table 4: Representative Oral Pharmacokinetic Parameters for a Nicotinic Acid Analogue in Rats

CompoundDose (mg/kg, p.o.)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Oral Bioavailability (F%)
Analogue D100.560.97.058.98~25%
Analogue E201.21.515.27.5~35%

Note: Data is illustrative and based on typical pharmacokinetic profiles observed for orally administered small molecules in rats, such as the nicotinic receptor ligand VMY-2-95. nih.gov

Molecular Mechanistic Investigations and Preclinical Biological Activity Studies of 3 Pyridylmethyl Nicotinate Monofumarate Analogues

In Vitro Studies on Cellular and Subcellular Mechanisms

In vitro research has been fundamental in dissecting the molecular interactions and cellular consequences of 3-pyridylmethyl nicotinate (B505614) monofumarate, primarily through the actions of its active form, nicotinic acid.

Enzyme Activity Modulation and Inhibition Profiles (e.g., Cytochrome P450 Enzymes)

The metabolic fate and potential for drug-drug interactions of 3-pyridylmethyl nicotinate monofumarate are influenced by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. In vitro studies have focused on the inhibitory potential of nicotinic acid and its metabolite, nicotinamide (B372718), on various CYP isozymes.

Inhibition of CYP Isozymes: Research using human liver microsomes has shown that both nicotinic acid and nicotinamide can inhibit certain CYP enzymes, typically at concentrations that may be achieved therapeutically. The inhibition is thought to occur through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme.

Key findings from these in vitro inhibition studies are presented in the table below.

EnzymeInhibitorInhibition Constant (Ki)Inhibition Type
CYP2D6Nicotinic Acid3.8 ± 0.3 mMCompetitive
CYP2D6Nicotinamide19 ± 4 mMCompetitive
CYP3A4Nicotinamide13 ± 3 mMCompetitive
CYP2E1Nicotinamide13 ± 8 mMCompetitive

This interactive table details the inhibitory effects of nicotinic acid and nicotinamide on major cytochrome P450 enzymes.

These findings suggest a potential for metabolic interactions with other drugs that are substrates for these enzymes.

Analysis of Cellular Transport Systems and Efflux Pump Modulation

The entry of nicotinic acid into cells and its potential to be removed by efflux pumps are critical determinants of its intracellular concentration and activity.

Cellular Uptake: Preclinical studies have identified specific transporters involved in the uptake of nicotinic acid. Research has shown that the organic anion transporter 2 (OAT2), encoded by the SLC22A7 gene, is a key transporter for nicotinic acid in the human liver. This transporter facilitates the entry of nicotinic acid into hepatocytes, where it can exert its metabolic effects.

Efflux Pump Interactions: The interaction of 3-pyridylmethyl nicotinate monofumarate or nicotinic acid with cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, is an area of ongoing investigation. While there is extensive research on how these pumps confer multidrug resistance by exporting a wide range of xenobiotics, specific data on the modulation of these pumps by nicotinic acid or its analogues is not yet well-defined in the scientific literature. Further studies are required to determine if these compounds are substrates or inhibitors of clinically relevant efflux pumps like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).

Investigation of Intracellular Signaling Cascades (e.g., PPARγ, ABCA1)

Beyond its receptor-mediated effects, nicotinic acid has been shown to modulate key intracellular signaling pathways involved in lipid metabolism and inflammation.

PPARγ and ABCA1 Pathway: A significant body of in vitro evidence indicates that nicotinic acid can upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ). The activation of PPARγ, in turn, influences the expression of other genes, including the ATP-binding cassette transporter A1 (ABCA1). ABCA1 plays a pivotal role in the reverse cholesterol transport pathway by mediating the efflux of cellular cholesterol to apolipoprotein A-I, a key step in the formation of high-density lipoprotein (HDL).

Studies in cell lines such as HepG2 (human hepatoma cells) and 3T3-L1 adipocytes have demonstrated that treatment with nicotinic acid leads to increased mRNA and protein levels of both PPARγ and ABCA1. This upregulation of ABCA1 is associated with an enhanced efflux of cholesterol from these cells. This mechanism is considered a significant contributor to the HDL-raising effects of nicotinic acid.

Biochemical Pathway Analysis and Metabolic Flux Studies (Preclinical Focus)

Understanding the metabolic journey of 3-pyridylmethyl nicotinate monofumarate is crucial for comprehending its complete pharmacological profile. Preclinical studies have focused on its conversion to nicotinic acid and the subsequent metabolic transformations of this active moiety.

Examination of Nicotinate and Nicotinamide Metabolic Interconversions

Once 3-pyridylmethyl nicotinate is hydrolyzed to nicotinic acid in the body, it enters the complex network of NAD+ biosynthesis.

Enzymatic Conversion and Metabolic Fates: In vitro studies using liver and skin homogenates have confirmed that nicotinic acid esters, such as myristyl nicotinate, undergo enzymatic hydrolysis to release nicotinic acid. This liberated nicotinic acid can then follow two primary metabolic routes:

The Preiss-Handler Pathway: Nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NaPRT). This is the initial and rate-limiting step for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinic acid.

Conjugation: Nicotinic acid can be conjugated with glycine (B1666218) to form nicotinuric acid.

The NAD+ synthesized from nicotinic acid can then be catabolized, releasing nicotinamide. This nicotinamide can be further metabolized, primarily through methylation and oxidation, to yield various metabolites, with N1-methyl-2-pyridone-5-carboxamide (2-pyridone) being a major end product excreted in the urine.

Preclinical studies have shown that the route of administration and the formulation of nicotinic acid can influence its metabolic fate. For instance, differences have been observed in the urinary excretion of nicotinuric acid versus nicotinamide metabolites when comparing unmodified and time-release formulations of nicotinic acid, indicating a shift in the primary metabolic pathway utilized. This suggests that as a prodrug, 3-pyridylmethyl nicotinate could also influence this metabolic balance.

Impact on Specific Lipid Metabolic Pathways (e.g., VLDL Secretion, ApoAI Lipidation)

The influence of 3-pyridylmethyl nicotinate monofumarate analogues, particularly nicotinic acid (niacin), on lipid metabolism is multifaceted, with significant effects on Very Low-Density Lipoprotein (VLDL) secretion and Apolipoprotein AI (ApoAI) lipidation.

VLDL Secretion: Nicotinic acid has been shown to effectively reduce the secretion of VLDL from the liver. This effect is attributed to several mechanisms. One key action is the inhibition of lipolysis in adipose tissue, which decreases the flow of free fatty acids (FFAs) to the liver. oup.comdroracle.ai Since FFAs are essential substrates for the synthesis of triglycerides (TGs), a reduction in their availability leads to decreased TG synthesis and consequently, reduced VLDL assembly and secretion. droracle.airesearchgate.net

Furthermore, studies have indicated that nicotinic acid can directly impact hepatic lipid synthesis. It has been found to inhibit the activity of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of TG synthesis. nih.govnih.gov This direct inhibition within hepatocytes contributes to the reduction in VLDL production, independent of its effects on peripheral lipolysis. nih.govnih.gov Research in obese dogs treated with nicotinic acid demonstrated a significant decrease in VLDL-apoB100 concentration due to a lower production rate. nih.gov In vitro studies using primary mouse hepatocytes have also shown that niacin increases intracellular apolipoprotein B (apoB) degradation and decreases VLDL secretion. researchgate.net

ApoAI Lipidation: The effect of nicotinic acid on ApoAI lipidation, a crucial step in the formation of High-Density Lipoprotein (HDL), is more complex. ApoAI is the primary protein component of HDL, and its lipidation is essential for reverse cholesterol transport. Some in vitro studies suggest that nicotinic acid can promote the lipidation of ApoA-I. For instance, in HepG2 cells, niacin has been shown to increase the lipidation of apolipoprotein A-I by both phospholipids (B1166683) and cholesterol. researchgate.net This is thought to be partly mediated by an increase in the expression of the ATP-binding cassette transporter A1 (ABCA1), which facilitates the transfer of cellular cholesterol to lipid-poor ApoA-I. nih.gov

However, the in vivo relevance of these findings is still under investigation, with some studies suggesting that the primary mechanism for increased HDL levels by nicotinic acid is a decrease in HDL catabolism rather than an increase in its production. Nicotinic acid has been observed to inhibit the surface expression of the ATP synthase β chain in HepG2 cells, a receptor involved in HDL endocytosis, which would lead to decreased HDL uptake by the liver. nih.gov A meta-analysis of randomized controlled trials indicated that niacin significantly increases ApoA1 levels. nih.gov

Exploration of Interaction with Endogenous Signaling Molecules (e.g., Prostaglandins)

A significant aspect of the biological activity of 3-pyridylmethyl nicotinate monofumarate analogues is their interaction with endogenous signaling molecules, most notably prostaglandins. This interaction is primarily responsible for the well-known "niacin flush," a common side effect of high-dose nicotinic acid therapy characterized by cutaneous vasodilation.

The underlying mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor, which is highly expressed in adipocytes and immune cells like macrophages and Langerhans cells in the skin. nih.govnih.gov Upon binding of nicotinic acid to GPR109A, a signaling cascade is initiated that leads to the release of arachidonic acid from cell membranes. researchgate.net

The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, with prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2) being the principal mediators of the flushing response. nih.govresearchgate.net In vitro studies have demonstrated that nicotinic acid induces the secretion of PGD2 in cultured human macrophages in a concentration- and time-dependent manner. nih.gov This effect can be completely blocked by pre-incubation with aspirin, a COX inhibitor. nih.gov Similarly, studies in mice have shown that the sleep-promoting and thermoregulatory effects of nicotinic acid are mediated through prostaglandin synthesis, as these effects were abolished by the cyclooxygenase inhibitor indomethacin. nih.gov

The interaction with prostaglandin signaling pathways highlights a key molecular mechanism through which nicotinic acid and its analogues exert some of their physiological effects.

Cell-Based Assays for Biological Response Profiling in Preclinical Contexts

Development of Appropriate Cell Culture Models and Experimental Protocols

To investigate the molecular mechanisms of 3-pyridylmethyl nicotinate monofumarate analogues, various cell culture models are employed. The choice of cell line is crucial and depends on the specific metabolic pathway or biological response being studied.

Hepatocyte Models: Liver-derived cell lines such as the human hepatoma cell line HepG2 are extensively used to study hepatic lipid metabolism. nih.gov These cells are valuable for investigating the effects of compounds on VLDL secretion, apolipoprotein synthesis, and cholesterol metabolism. researchgate.net Primary hepatocytes, although more challenging to maintain in culture, offer a model that more closely resembles the in vivo physiology of the liver and are used to validate findings from cell lines. researchgate.netnih.gov

Adipocyte Models: To study effects on lipolysis and adipokine secretion, pre-adipocyte cell lines like 3T3-L1 are differentiated into mature adipocytes. nih.gov These models are instrumental in understanding how nicotinic acid analogues reduce the release of free fatty acids into circulation.

Macrophage Models: Immune cells, particularly macrophages, are central to understanding the inflammatory aspects of atherosclerosis and the prostaglandin-mediated flushing response. Cell lines such as the human monocyte line THP-1 , which can be differentiated into macrophages, and the mouse macrophage line RAW 264.7 are commonly used. nih.govnih.gov These models allow for the investigation of cytokine production and prostaglandin secretion in response to compound exposure. nih.gov

Experimental protocols typically involve treating these cell cultures with varying concentrations of the test compound over different time courses. Subsequent analyses are then performed to measure changes in lipid content, protein levels, gene expression, and the secretion of signaling molecules.

Analysis of Gene Expression and Protein Regulation in Response to Compound Exposure

Cell-based assays are critical for elucidating how 3-pyridylmethyl nicotinate monofumarate analogues modulate cellular function at the molecular level through the analysis of gene and protein expression.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis are used to measure changes in the mRNA levels of target genes. Studies on nicotinic acid have revealed effects on the expression of several key genes involved in lipid metabolism.

In Hepatocytes: Nicotinic acid has been shown to decrease the expression of DGAT2 , which is involved in triglyceride synthesis. nih.gov In some contexts, it has been reported to increase the expression of ABCA1 , a key transporter in reverse cholesterol transport. nih.gov Conversely, some studies have shown that nicotinic acid can suppress the transcription of the APOA gene in human hepatocytes. nih.gov

In Adipocytes: Nicotinic acid has been found to influence the expression of genes related to adipokine secretion, such as increasing the expression of the anti-inflammatory adipokine, adiponectin , and decreasing the expression of pro-inflammatory chemokines. nih.gov

Protein Regulation Analysis: Western blotting and enzyme-linked immunosorbent assays (ELISAs) are standard methods to quantify changes in protein levels and their post-translational modifications.

In Hepatocytes: Studies have examined the effect of nicotinic acid on the protein levels of apoB, the primary structural protein of VLDL, showing increased intracellular degradation. researchgate.net

In Macrophages: The regulation of proteins involved in inflammation, such as various cytokines (e.g., TNF-α, IL-6), is a key area of investigation in macrophage cell models. researchgate.net Furthermore, the regulation of enzymes involved in prostaglandin synthesis, like cyclooxygenases, is also analyzed.

The table below summarizes some of the key genes and proteins regulated by nicotinic acid in different cell models.

Cell ModelGene/ProteinRegulationImplicated Pathway
Hepatocytes (e.g., HepG2)DGAT2Down-regulatedTriglyceride Synthesis
ABCA1Up-regulatedReverse Cholesterol Transport
APOADown-regulatedLipoprotein(a) Metabolism
Adipocytes (e.g., 3T3-L1)AdiponectinUp-regulatedAdipokine Signaling
Macrophages (e.g., THP-1)PGD2 SynthaseActivity ModulatedProstaglandin Synthesis
TNF-α, IL-6Down-regulatedInflammatory Response

Evaluation of Cellular Phenotypes Relevant to Mechanistic Understanding

Lipid Accumulation: In hepatocyte and adipocyte models, the effect of compounds on cellular lipid content is a key phenotypic endpoint. This can be visualized and quantified using lipid-specific dyes like Oil Red O or Bodipy. Changes in lipid droplet size and number can provide insights into the compound's impact on lipid storage and synthesis.

Cholesterol Efflux: A critical functional phenotype, particularly for understanding effects on HDL metabolism, is the measurement of cholesterol efflux. This assay typically involves labeling cells with radioactive cholesterol and then measuring its transfer to an acceptor molecule like ApoA-I in the culture medium. Studies have used this method to show that nicotinic acid can enhance cholesterol efflux from adipocytes and macrophages. nih.gov

Cell Viability and Proliferation: Standard assays such as the MTT or MTS assay are used to determine if the compound has any cytotoxic effects or impacts cell proliferation, which is essential for interpreting other experimental results.

Mitochondrial Function: Given the central role of mitochondria in cellular metabolism, assessing mitochondrial health and function is relevant. Assays that measure mitochondrial respiration, membrane potential, or the production of reactive oxygen species (ROS) can reveal off-target effects or novel mechanisms of action. For instance, nicotinamide, a related compound, has been shown to have antioxidative effects and can reduce ROS levels in senescent cells. nih.gov In keratinocytes, nicotinic acid supplementation was found to up-regulate mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), indicating a beneficial impact on mitochondrial status. mdpi.com

These cell-based phenotypic assays, when integrated with gene and protein expression data, provide a comprehensive preclinical profile of the biological responses to 3-pyridylmethyl nicotinate monofumarate analogues.

Advanced Analytical Methodologies for Research on 3 Pyridylmethyl Nicotinate Monofumarate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Precision Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative and qualitative analysis of pharmaceutical compounds in complex biological matrices. lcms.cz Its high sensitivity and selectivity make it an indispensable tool in drug metabolism and pharmacokinetic studies. The versatility of LC-MS/MS allows for the development of robust methods for the determination of 3-Pyridylmethyl nicotinate (B505614) and its metabolites. Tandem quadrupole mass spectrometers are frequently utilized for their sensitivity in multiple reaction monitoring (MRM) mode, which is ideal for drug concentration determination. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) systems, utilizing columns with sub-2 µm particles, offer significant improvements in resolution, speed, and sensitivity over traditional HPLC methods. lcms.cz When coupled with a Photodiode Array (PDA) detector, UHPLC provides not only quantitative data but also spectral information that can aid in peak identification and purity assessment. The development of a UHPLC-PDA method for 3-Pyridylmethyl nicotinate monofumarate would involve the optimization of several key parameters to achieve efficient separation from potential metabolites and endogenous matrix components.

A typical UHPLC-PDA method for a compound like 3-Pyridylmethyl nicotinate monofumarate would be developed with the following considerations:

Column Chemistry: A reversed-phase column, such as a C18 or a phenyl-hexyl column, would likely be employed to provide suitable retention and selectivity for the aromatic and polar moieties of the molecule.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to ensure sharp peak shapes and adequate separation.

Detection Wavelength: The PDA detector would be set to monitor a range of wavelengths to capture the UV absorbance maxima of 3-Pyridylmethyl nicotinate and its potential metabolites, which are expected to absorb in the UV region due to their pyridine (B92270) rings.

Below is an interactive data table summarizing typical UHPLC-PDA method parameters.

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 minutes
Column Temperature 40 °C
Injection Volume 2 µL
PDA Wavelength Range 200-400 nm
Monitoring Wavelength ~260 nm

For highly sensitive and specific quantification of 3-Pyridylmethyl nicotinate and its metabolites, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the technique of choice. proteomics.com.au This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific product ion in the third quadrupole. proteomics.com.au This process results in a highly specific signal for the target analyte, minimizing interferences from the sample matrix. nih.gov

The development of an MRM assay for 3-Pyridylmethyl nicotinate would involve the following steps:

Compound Optimization: Infusing a standard solution of the compound into the mass spectrometer to determine the optimal precursor ion and the most abundant and stable product ions upon collision-induced dissociation (CID).

Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, gas temperature, and gas flow to maximize the signal intensity. mdpi.com

Method Validation: Assessing the method for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines. nih.gov

The table below illustrates potential MRM transitions for the analysis of 3-Pyridylmethyl nicotinate.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Pyridylmethyl nicotinate213.08106.0420
Internal Standard (e.g., Deuterated analog)218.11111.0720

In instances where the inherent sensitivity of the LC-MS/MS method is insufficient for detecting trace levels of 3-Pyridylmethyl nicotinate or its metabolites, isotope-labeling derivatization can be employed. This strategy involves chemically modifying the analyte with a reagent that contains a stable isotope label (e.g., ¹³C, ¹⁵N, ²H). nih.gov This approach can improve ionization efficiency and provides a unique mass signature for the analyte, which can enhance selectivity and sensitivity. researchgate.net

For carboxylic acid-containing metabolites of 3-Pyridylmethyl nicotinate, derivatization reagents targeting this functional group could be used. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of 3-Pyridylmethyl nicotinate research, GC-MS could be utilized to identify and quantify volatile metabolites that may be formed through various metabolic pathways. The sample preparation for GC-MS analysis often involves extraction and, if necessary, derivatization to increase the volatility and thermal stability of the analytes.

The process for analyzing volatile metabolites of 3-Pyridylmethyl nicotinate using GC-MS would typically involve:

Sample Preparation: Headspace solid-phase microextraction (HS-SPME) could be used to extract volatile compounds from biological samples. nih.gov

GC Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-polydimethylsiloxane) would be used to separate the volatile metabolites based on their boiling points and polarities.

MS Detection: The separated compounds would be ionized (typically by electron ionization) and detected by a mass spectrometer, providing mass spectra that can be used for identification by comparison with spectral libraries. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. This technique is particularly well-suited for the analysis of charged species, such as the protonated form of 3-Pyridylmethyl nicotinate and its potential acidic or basic metabolites. The separation mechanism in CE can be manipulated by altering the composition of the background electrolyte (BGE), including its pH and the addition of modifiers. nih.gov

For the analysis of 3-Pyridylmethyl nicotinate, a low-pH BGE would ensure the compound is positively charged, allowing for its separation and detection. The high efficiency of CE can provide excellent resolution for separating structurally similar compounds. nih.gov

Integration of Hyphenated Techniques and Automation in High-Throughput Research Workflows

The integration of multiple analytical techniques, known as hyphenation, offers a more comprehensive analysis of complex samples. nih.gov Combining separation techniques with spectroscopic detection methods enhances the analytical power for both qualitative and quantitative analysis. researchgate.net For instance, coupling LC with high-resolution mass spectrometry (LC-HRMS) can provide accurate mass measurements, enabling the elucidation of elemental compositions of unknown metabolites of 3-Pyridylmethyl nicotinate.

Automation is key to managing the large number of samples generated in modern research. Automated sample preparation systems, coupled with high-throughput analytical platforms like UHPLC-MS/MS, significantly increase sample throughput and improve the reproducibility of the results. ijpsr.comresearchgate.net These integrated and automated workflows are essential for efficient and comprehensive research on the metabolism and pharmacokinetics of 3-Pyridylmethyl nicotinate.

Research on "3-Pyridylmethyl Nicotinate Monofumarate" in Coordination Chemistry Remains Undocumented

Despite a thorough search of scientific literature and chemical databases, there is currently no available research detailing the use of 3-pyridylmethyl nicotinate monofumarate as a ligand in the field of coordination chemistry and material science. While a patent for the synthesis of this specific compound exists, its application in the design and construction of Metal-Organic Frameworks (MOFs), coordination polymers, or discrete metal complexes has not been reported in published scientific literature. google.com

The initial request for an article focused on the coordination chemistry of 3-pyridylmethyl nicotinate monofumarate presupposed the existence of a body of research on this topic. However, investigations into its role as a pyridylmethyl nicotinate ligand, the function of its fumarate (B1241708) component as a dicarboxylate linker in MOF construction, and its self-assembly into supramolecular architectures have yielded no specific results for this particular compound.

General principles of coordination chemistry allow for speculation on how 3-pyridylmethyl nicotinate monofumarate could theoretically be utilized as a ligand. The pyridyl and nicotinate moieties contain nitrogen and oxygen atoms that are potential coordination sites for metal ions. The fumarate counter-ion could also potentially act as a bridging linker between metal centers, a common role for dicarboxylates in the formation of MOFs.

However, without experimental data, any discussion of its specific metal-ligand coordination modes, the resulting geometric configurations, or the spectroscopic and structural analysis of any such coordination compounds would be purely hypothetical. The generation of detailed research findings, data tables, and an in-depth analysis as requested is not possible in the absence of primary research.

The broader fields of pyridyl-based ligands and fumarate linkers in coordination chemistry are well-established. Pyridine and its derivatives are widely used ligands in the synthesis of coordination complexes due to the coordinating ability of the nitrogen atom. Similarly, fumaric acid is a known dicarboxylate linker used in the construction of robust MOFs. Research in these areas is extensive, but a direct link to the specific compound "3-pyridylmethyl nicotinate monofumarate" is not present in the current scientific landscape.

Therefore, the detailed article outline focusing on the coordination chemistry and material science applications of 3-pyridylmethyl nicotinate monofumarate cannot be fulfilled at this time due to a lack of foundational research on the topic.

Coordination Chemistry and Material Science Applications of Pyridylmethyl Nicotinate Ligands

Advanced Characterization of Material Properties in the Context of Coordination Chemistry

X-ray Diffraction Studies of Crystalline Coordination Materials

The supramolecular structure of such complexes is often governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com In the case of [Zn(EtNic)₂Cl₂], the molecular packing is influenced by O···H, Cl···H, Cl···C, and C···H contacts. mdpi.com The arrangement of ligands and counter-ions, as determined by X-ray diffraction, is fundamental to predicting and understanding the material's properties, such as porosity and catalytic activity.

Below is a representative table of crystallographic data for a coordination compound with a related nicotinate (B505614) ligand, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

Table 1: Representative Crystallographic Data for a Zn(II) Coordination Compound with a Nicotinate-based Ligand. mdpi.com
ParameterValue
Chemical FormulaC₁₆H₁₈Cl₂N₂O₄Zn
Formula Weight454.59
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)14.567(3)
c (Å)12.895(3)
β (°)109.56(1)
Volume (ų)1790.1(7)
Z4
Density (calculated) (g/cm³)1.687

The data presented in such tables are critical for the unambiguous identification of new materials and for the establishment of structure-property relationships. For pyridylmethyl nicotinate-based coordination polymers, XRD studies would be instrumental in determining the coordination mode of the ligand (e.g., monodentate, bidentate, bridging) and the resulting dimensionality of the network (1D, 2D, or 3D).

Thermal Stability Analysis of Coordination Compounds for Material Science Insights

The thermal stability of coordination compounds is a critical parameter for their application in material science, as it dictates the temperature range in which the material can be utilized without decomposition. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed to evaluate the thermal properties of these materials. rsc.orgmdpi.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

For coordination polymers, the TGA thermogram typically shows distinct mass loss steps corresponding to the removal of solvent molecules (both coordinated and guest), followed by the decomposition of the organic ligands at higher temperatures, and finally, the formation of a stable metal oxide residue. The decomposition temperature is a key indicator of the material's thermal robustness.

The thermal stability of coordination polymers is influenced by several factors, including the nature of the metal ion, the coordination environment, and the structure of the organic ligand. figshare.com For instance, coordination polymers with higher dimensionality and extensive intermolecular interactions, such as hydrogen bonding, often exhibit enhanced thermal stability. nih.gov

While specific thermal analysis data for 3-pyridylmethyl nicotinate monofumarate coordination compounds are not detailed in the available literature, general trends can be inferred from studies on related materials. For example, the thermal decomposition of a 1D coordination polymer, [Ni(μ-L)(H₂O)₄]n (where L is a dicarboxylate linker), shows an initial mass loss corresponding to the release of coordinated water molecules, followed by the decomposition of the organic linker at higher temperatures. nih.gov In contrast, a 3D metal-organic network, [Co(μ₄-L)(H₂O)₂]n, exhibits higher thermal stability due to its more robust structure. nih.gov

A representative data table summarizing the thermal decomposition stages of a hypothetical coordination polymer based on a pyridylmethyl nicotinate ligand is presented below to illustrate the insights gained from thermal analysis.

Table 2: Representative Thermal Analysis Data for a Coordination Polymer.
Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
I50 - 150~10%Loss of guest/coordinated solvent molecules
II250 - 400~45%Decomposition of the organic ligand
III> 400-Formation of stable metal oxide

DSC analysis complements TGA by providing information on the energetics of the decomposition processes. Endothermic peaks in the DSC curve are typically associated with the loss of solvent molecules, while exothermic peaks often correspond to the decomposition of the organic ligand. rsc.orgmdpi.com The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of coordination compounds, which is essential for their potential applications in areas such as catalysis, gas storage, and sensing, where thermal stability is a prerequisite.

Q & A

Q. How can the structure of 3-pyridylmethyl nicotinate monofumarate be confirmed during synthesis?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for resolving stereochemistry and bond configurations.
  • Spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR) should be employed to verify functional groups, such as the pyridylmethyl moiety and the ester linkage. For example, the pyridine ring protons typically resonate between δ 7.5–8.5 ppm in 1H^1H-NMR .
  • Mass spectrometry (MS) can confirm molecular weight, with ESI-MS providing ionization stability for polar compounds like this monofumarate salt .

Q. What analytical methods are recommended for assessing purity and related substances?

Methodological Answer:

  • Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of methanol/ethyl acetate/water/hexane/ammonia (28:20:5:5:1) can separate impurities. Spots are visualized under UV light (254 nm), with ≤3 impurity spots permitted if their intensity does not exceed the reference standard .
  • High-performance liquid chromatography (HPLC) with UV detection at 210–260 nm is advised for quantitative analysis, using a C18 column and gradient elution to resolve polar degradation products .

Q. What is the role of 3-pyridylmethyl nicotinate monofumarate in nicotinate metabolism?

Methodological Answer:

  • The compound acts as a nicotinate prodrug , releasing nicotinic acid upon hydrolysis. Nicotinate is a precursor for NAD+^+/NADP+^+ synthesis, critical for redox reactions and energy metabolism.
  • To study its metabolic fate, use isotope labeling (e.g., 14C^{14}C-labeled nicotinate) coupled with LC-MS/MS to track incorporation into NAD+^+ pools in cell cultures or animal models .

Advanced Research Questions

Q. How does temperature influence the reactivity of 3-pyridylmethyl derivatives in alkylation reactions?

Methodological Answer:

  • At lower temperatures (0–25°C) , alkylation predominates due to kinetic control, as seen in the formation of tetraalkylated dinitriles with dimethyl sulfate .
  • At higher temperatures (>60°C) , elimination reactions dominate, with the alkylating agent acting as a hydride acceptor. Monitor reaction pathways using DFT calculations (e.g., Fukui functions for electrophilic attack) and validate with 1H^1H-NMR to detect intermediate species .

Q. What computational tools can predict metabolic side effects linked to nicotinate metabolism modulation?

Methodological Answer:

  • Pathway analysis tools (e.g., MetaboAnalyst 5.0) can map metabolites to NAD+^+ synthesis pathways and identify off-target effects.
  • Machine learning models trained on side-effect databases (e.g., DisGeNET) associate nicotinate metabolism disruption with liver fibrosis and ascites. Validate predictions using in vitro hepatotoxicity assays (e.g., ALT/AST release in HepG2 cells) .

Q. How do formulation parameters affect the stability of 3-pyridylmethyl nicotinate monofumarate?

Methodological Answer:

  • Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) to assess hydrolysis of the ester bond.
  • Use pH-rate profiling to identify degradation hotspots; the compound is likely unstable in alkaline conditions due to ester hydrolysis. Stabilize with buffered excipients (pH 4–6) .

Q. What challenges arise in developing validated analytical methods for this compound?

Methodological Answer:

  • Matrix interference in biological samples (e.g., plasma) requires solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound.
  • Method validation per ICH Q2(R1) must include specificity testing against structurally similar analogs (e.g., pyridylmethylamine derivatives) using diode-array detectors to confirm peak purity .

Q. How does coordination with metal ions influence the compound’s spectroscopic properties?

Methodological Answer:

  • UV-Vis spectroscopy reveals solvatochromic shifts upon Pd2+^{2+} coordination, as the 3-pyridyl group donates electron density to the metal.
  • DFT calculations (e.g., natural population analysis) quantify charge transfer effects, correlating with experimental spectral changes .

Q. What in vitro models are suitable for studying its dermal penetration?

Methodological Answer:

  • Use Franz diffusion cells with ex vivo human skin to measure permeation kinetics.
  • Laser Doppler velocimetry (LDV) quantifies vasodilation as a pharmacodynamic endpoint, though this method is better validated for alkyl nicotinates (e.g., hexyl nicotinate) .

Q. How can metabolic flux analysis elucidate its role in NAD+^++ biosynthesis?

Methodological Answer:

  • 13C^{13}C-glutamine tracing in cancer cell lines (e.g., HeLa) tracks nicotinate incorporation into NAD+^+ via the Preiss-Handler pathway.
  • GC-MS quantifies isotopic enrichment in NAD+^+ intermediates, while siRNA knockdown of NAPRT (nicotinate phosphoribosyltransferase) validates pathway specificity .

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